(E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Overview
Description
(E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Biological Activity
(E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, also known as a piperidine derivative, has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a piperidine ring and a pyridine moiety, which may contribute to its pharmacological properties.
The molecular formula of this compound is C13H17N3O, with a molecular weight of 231.29 g/mol. The compound's structure can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C13H17N3O |
Molecular Weight | 231.29 g/mol |
Purity | ≥95% |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily in the context of cancer treatment and immune modulation.
Antitumor Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells. For example, it has been tested against several human tumor cell lines, demonstrating significant cytotoxic effects. A notable study found that compounds structurally related to this compound exhibited potent antitumor activities comparable to established chemotherapeutics like etoposide .
The proposed mechanism of action involves the modulation of key signaling pathways associated with cell growth and survival. Specifically, it may act on the T-cell receptor (TCR) pathway, enhancing T-cell activation and proliferation through interactions with various co-stimulatory receptors . This immunomodulatory effect could be beneficial in cancer therapies where enhancing the immune response is critical.
Case Studies
Case Study 1: Antitumor Efficacy
In a preclinical study, this compound was administered to mice bearing xenograft tumors. The results indicated a marked reduction in tumor volume compared to control groups, suggesting its potential as an effective anticancer agent .
Case Study 2: Immune Response Modulation
Another investigation focused on the compound's ability to modulate immune responses. In vitro assays demonstrated that treatment with this compound led to increased production of cytokines such as IL-2 and IFN-gamma from activated T-cells, indicating its role as an immune enhancer .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Modifications in the piperidine or pyridine rings have been shown to influence potency and selectivity against various cancer cell lines. For instance, substituents on the pyridine ring can enhance binding affinity to target proteins involved in cancer progression .
Properties
IUPAC Name |
(E)-1-(3-aminopiperidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-12-4-2-8-16(10-12)13(17)6-5-11-3-1-7-15-9-11/h1,3,5-7,9,12H,2,4,8,10,14H2/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSNMGRTUWGPMH-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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